2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester
Overview
Description
2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to have various adme properties that impact their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in collagen production, which is crucial in various physiological and pathological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in HSC-T6 cells, it has been shown to suppress collagen production by inhibiting prolyl-4-hydroxylase . This suppression can lead to reduced fibrosis, making it a potential therapeutic agent for fibrotic diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its enzymatic activity . This inhibition leads to a decrease in the hydroxylation of proline residues in collagen, thereby reducing collagen synthesis. Additionally, it may influence gene expression by modulating transcription factors involved in collagen production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of collagen production, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits prolyl-4-hydroxylase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on other metabolic pathways and organ functions. Threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of collagen production.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to collagen synthesis. It interacts with prolyl-4-hydroxylase, an enzyme that hydroxylates proline residues in collagen . This interaction inhibits the enzyme’s activity, leading to reduced collagen synthesis. Additionally, the compound may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues is also determined by its affinity for different cell types and its ability to penetrate tissue barriers.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with prolyl-4-hydroxylase and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting collagen synthesis and other biochemical processes.
Properties
IUPAC Name |
methyl 2-pyridin-3-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)9-6-13-10(14-7-9)8-3-2-4-12-5-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBGOZMKGEWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.